

N-(3,4-dimethoxyphenethyl)formamide: A Comprehensive Technical Review

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Compound of Interest

Compound Name: *N*-(3,4-dimethoxyphenethyl)formamide

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Introduction

N-(3,4-dimethoxyphenethyl)formamide is a chemical compound with the molecular formula $C_{11}H_{15}NO_3$.^[1] It is primarily recognized as a process-related impurity in the synthesis of Tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders.^{[1][2][3]} Consequently, its principal application is as a reference standard for impurity profiling and quality control in the pharmaceutical industry.^[4] This technical guide provides a comprehensive overview of the available scientific literature on **N-(3,4-dimethoxyphenethyl)formamide**, focusing on its chemical and physical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **N-(3,4-dimethoxyphenethyl)formamide** is presented in the table below. This data is essential for its proper handling, characterization, and quantification.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₅ NO ₃	[1]
Molecular Weight	209.24 g/mol	[2]
CAS Number	14301-36-1	[2]
Melting Point	34-35 °C	
Boiling Point	210-212 °C at 1 Torr	
Appearance	White to Off-White Low-Melting Solid	
Solubility	Slightly soluble in Chloroform and DMSO	

Synthesis of N-(3,4-dimethoxyphenethyl)formamide

The synthesis of **N-(3,4-dimethoxyphenethyl)formamide** is most commonly achieved through the formylation of 2-(3,4-dimethoxyphenyl)ethylamine. One documented method involves the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with chloral hydrate.

Experimental Protocol: Synthesis from 2-(3,4-dimethoxyphenyl)ethylamine and Chloral Hydrate

This protocol describes the synthesis of **N-(3,4-dimethoxyphenethyl)formamide** as a key intermediate.

Materials:

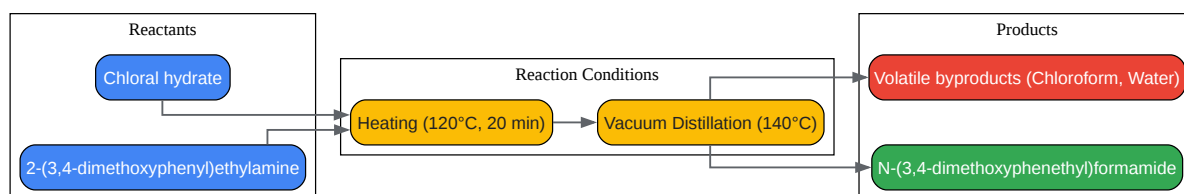
- 2-(3,4-dimethoxyphenyl)-ethylamine (1 mole)
- Chloral hydrate (1.1 moles)

Procedure:

- Combine 2-(3,4-dimethoxyphenyl)-ethylamine and chloral hydrate in a suitable reaction vessel.

- Heat the mixture to 120 °C with stirring for 20 minutes.
- After 20 minutes, increase the oil bath temperature to 140 °C.
- Apply a water jet vacuum to eliminate volatile components, primarily chloroform and water.
- The resulting product is an oil that can be further processed without additional purification.

Synthesis Workflow



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Caption: Synthesis of **N-(3,4-dimethoxyphenethyl)formamide**.

Spectroscopic Data

While specific, detailed spectra are not readily available in the public domain, it is known that **N-(3,4-dimethoxyphenethyl)formamide** is routinely characterized using standard spectroscopic techniques for the purpose of structural confirmation and quantification as a pharmaceutical impurity.^[2] These methods include:

- ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure and purity of the compound.
- Mass Spectrometry (MS), often coupled with Liquid Chromatography (LC-MS): Employed for accurate mass determination and quantification.^[2]

- Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

The lack of publicly available, detailed spectroscopic data is a notable gap in the literature for this compound.

Biological Activity

A thorough review of the scientific literature reveals a significant absence of data regarding the biological activity of **N-(3,4-dimethoxyphenethyl)formamide**. There are no published studies detailing its pharmacological effects, mechanism of action, or its evaluation in any biological assays. Its primary role in the scientific literature is confined to its identity as a chemical intermediate and a pharmaceutical impurity.^{[1][2][3]}

Conclusion

N-(3,4-dimethoxyphenethyl)formamide is a well-characterized compound from a chemical and physical standpoint. Its synthesis is established, and it serves a critical role as a reference standard in the quality control of Tetrabenazine manufacturing. However, there is a clear dearth of information regarding its biological properties. For researchers in drug development, this compound represents an unexplored chemical entity. Future investigations could focus on screening **N-(3,4-dimethoxyphenethyl)formamide** for potential biological activities, which might unveil novel pharmacological properties. Until such studies are undertaken, its significance will remain primarily in the realm of pharmaceutical analysis and quality assurance.

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